2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid
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Overview
Description
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with 1,3-dithiane-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its unique structure allows it to interact with enzymes and receptors, potentially influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid
- 2-Methylsulfanyl-[1,3]dithiane
- 2-[2-(Methylsulfanyl)ethyl]-3-oxobutanedioate
Uniqueness
2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C8H14O2S3 |
---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O2S3/c1-11-6-3-8(7(9)10)12-4-2-5-13-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
AYPYVRBJUOFBND-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(SCCCS1)C(=O)O |
Origin of Product |
United States |
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